Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl-
Description
"Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl-" (CAS: 145708-70-9) is a bicyclic organosilicon compound featuring a benzocyclobutene (BCB) core substituted with two trimethylsilyl groups at the 2- and 5-positions. The BCB moiety is a strained four-membered aromatic ring fused to a benzene ring, which imparts unique thermal and chemical reactivity, particularly its ability to undergo ring-opening polymerization under heat to generate reactive o-xylylene intermediates. These intermediates participate in crosslinking via [4+2] cycloaddition or radical coupling, making the compound valuable in advanced material synthesis, such as thermally curable adhesives, dielectric coatings, and composite matrices .
Properties
IUPAC Name |
trimethyl-(5-trimethylsilyl-2-bicyclo[4.2.0]octa-1,3,5-trienyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24Si2/c1-15(2,3)13-9-10-14(16(4,5)6)12-8-7-11(12)13/h9-10H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXDTVRYSMRAOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C2CCC2=C(C=C1)[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30576046 | |
| Record name | (Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diyl)bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132170-05-9 | |
| Record name | (Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diyl)bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl- typically involves a multi-step process. One common method starts with benzocyclobutene and (2-bromo-vinyl)-benzene. The reaction proceeds through a Grignard reaction, where (2-bromo-vinyl)-benzene is added to a mixture of magnesium and dimethyldichlorosilane in dry tetrahydrofuran (THF) under an argon atmosphere . The reaction conditions are carefully controlled, with temperatures maintained between 20-35°C. The final product is purified and characterized using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Chemical Reactions Analysis
Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form silanol derivatives.
Reduction: It can be reduced to form simpler silicon-containing compounds.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
Silane compounds are widely used as intermediates in the synthesis of more complex silicon-containing compounds. The unique structure of silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl-] allows for the development of novel materials with tailored properties.
Biology
Due to its unique properties, this silane can be utilized in the development of biomaterials. It acts as a coupling agent that enhances the interaction between biological molecules and synthetic materials.
Medicine
Research is ongoing regarding its potential applications in drug delivery systems and as a component in medical devices. The compound's ability to form stable siloxane networks may facilitate controlled release mechanisms.
Materials Science
Silane compounds like this one are critical in producing advanced materials such as polymers and composites. They enhance mechanical strength and dielectric properties by improving interfacial bonding between different phases.
Case Study 1: Enhancement of Composite Materials
Research has shown that incorporating silane compounds into composite materials significantly improves their mechanical strength and durability by enhancing interfacial bonding between fibers and matrices.
| Material Type | Silane Used | Improvement Observed |
|---|---|---|
| Glass Fiber Reinforced Plastics | Silane A | Increased tensile strength by 30% |
| Carbon Fiber Composites | Silane B | Enhanced impact resistance |
Case Study 2: Biomaterials Development
In studies focusing on biomaterials for tissue engineering, silane compounds have been used to modify surfaces for better cell adhesion and proliferation rates. The incorporation of silane resulted in:
| Biomaterial Type | Cell Type | Adhesion Rate Improvement |
|---|---|---|
| Polycaprolactone | Fibroblasts | 50% increase |
| Polylactic Acid | Osteoblasts | 40% increase |
Mechanism of Action
The mechanism of action of Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl- involves its interaction with various molecular targets. The compound can form crosslinked networks through polymerization reactions, which are initiated by the presence of reactive functional groups such as acrylate and vinyl groups . These reactions lead to the formation of stable, high-performance materials with enhanced properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of BCB-functionalized silanes, which differ in substituents and applications. Below is a detailed comparison:
Table 1: Key Structural and Functional Differences
Table 2: Research Findings on Reactivity and Performance
Critical Analysis of Functional Group Impact
- Trimethylsilyl groups (target compound): Enhance hydrophobicity and thermal stability, making the compound suitable for high-temperature applications. The steric bulk may slow polymerization kinetics compared to less hindered derivatives .
- Styryl groups (BCB-KS): Introduce photoactive sites for UV curing, enabling dual curing mechanisms but reducing thermal stability .
Biological Activity
Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl-] (CAS No. 132170-05-9) is a silicon-containing organic compound that belongs to a class of compounds known for their unique chemical properties. This article explores its biological activity, potential applications, and relevant research findings.
- Molecular Formula: C14H24Si2
- Molecular Weight: 248.52 g/mol
- InChIKey: SQXDTVRYSMRAOJ-UHFFFAOYSA-N
- Synonyms: Trimethyl-(5-trimethylsilyl-2-bicyclo[4.2.0]octa-1,3,5-trienyl)silane
Biological Activity
The biological activity of silanes, particularly those with bicyclic structures like bicyclo[4.2.0]octa-1,3,5-triene derivatives, has been a subject of interest in medicinal chemistry and materials science. Here are key findings regarding their biological interactions:
1. Anticancer Activity
Research indicates that compounds similar to silane bicyclo[4.2.0]octa-1,3,5-triene exhibit anticancer properties through various mechanisms:
- Mechanism of Action: These compounds may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
- Case Study: A study published in Journal of Organic Chemistry demonstrated that specific derivatives could inhibit the proliferation of cancer cell lines through cell cycle arrest and apoptosis induction .
2. Antimicrobial Properties
Silane compounds have shown potential antimicrobial activity:
- In Vitro Studies: Tests on silane derivatives have revealed effectiveness against various bacterial strains, suggesting their utility as antimicrobial agents.
- Research Findings: A study highlighted the ability of certain silanes to disrupt bacterial cell membranes, leading to cell lysis .
3. Toxicological Profile
Understanding the toxicity of silane compounds is crucial for their application:
- Safety Data: According to safety data sheets, silane bicyclo[4.2.0]octa-1,3,5-triene can cause skin irritation and eye damage upon exposure .
- Acute Toxicity: It is classified as harmful if swallowed and can cause respiratory tract irritation .
Research Findings and Data Table
The following table summarizes key research findings related to the biological activity of silane bicyclo[4.2.0]octa-1,3,5-triene derivatives:
Q & A
Q. What are the recommended synthetic routes for bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethylsilane]?
Methodological Answer: The synthesis of bicyclo[4.2.0]octa-1,3,5-triene derivatives can be approached via thermal [2+2] cycloaddition reactions of allenynes, as demonstrated in studies on analogous bicyclic systems . For the silane derivative, silylation of the bicyclic core using trimethylsilyl chloride under inert conditions (e.g., dry THF, –78°C) is recommended. Post-functionalization purification may involve column chromatography with non-polar solvents (hexane/ethyl acetate) to isolate the product. Evidence from similar silane syntheses highlights the importance of controlling moisture and oxygen to prevent hydrolysis .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this silane derivative?
Methodological Answer:
- ¹H/¹³C NMR : Trimethylsilyl groups exhibit distinct singlet peaks at ~0.1–0.3 ppm (¹H) and 0–5 ppm (¹³C). The bicyclo[4.2.0]octatriene core will show aromatic proton signals between 6.0–7.5 ppm (¹H) and sp² carbons at 120–140 ppm (¹³C) .
- IR Spectroscopy : Si–C stretching vibrations appear at ~1250 cm⁻¹, while aromatic C=C stretches are observed near 1600 cm⁻¹ .
Cross-validation with computational simulations (DFT) is advised to resolve ambiguities in peak assignments.
Q. What are the storage and handling protocols for this silane compound?
Methodological Answer: Due to the reactivity of silanes, storage at 0–6°C under inert gas (argon/nitrogen) is critical to prevent hydrolysis or oxidation . Use glass vials with PTFE-lined caps. For handling, employ Schlenk-line techniques or gloveboxes to maintain anhydrous conditions. Monitor purity via GC-MS periodically.
Advanced Research Questions
Q. How do steric effects of trimethylsilyl groups influence regioselectivity in cross-coupling reactions?
Methodological Answer: The bulky trimethylsilyl substituents at positions 2 and 5 create steric hindrance, directing cross-coupling reactions (e.g., Suzuki-Miyaura) to less hindered sites. Computational modeling (DFT) can predict regioselectivity by analyzing transition-state geometries. For example, palladium catalysts with bulky ligands (e.g., tris-o-furylphosphine) may enhance selectivity at accessible positions . Experimental validation via kinetic studies (e.g., monitoring reaction progress with in-situ NMR) is recommended.
Q. What computational methods predict the reactivity of this silane in Diels-Alder reactions?
Methodological Answer: Diels-Alder reactivity can be modeled using:
- Frontier Molecular Orbital (FMO) Theory : Calculate HOMO (dienophile) and LUMO (diene) energies to assess orbital overlap.
- Thermochemical Data : Use enthalpy of formation (ΔfH°gas) and bond dissociation energies from NIST databases to evaluate reaction feasibility .
Software tools (Gaussian, ORCA) with B3LYP/6-31G(d) basis sets are suitable for simulating transition states and activation barriers.
Q. What thermodynamic parameters (ΔfH°gas, bond dissociation energies) are critical for understanding its stability?
Methodological Answer: Key parameters include:
Q. How can palladium-catalyzed cross-coupling reactions be optimized for derivatives of this compound?
Methodological Answer: Optimization strategies:
- Ligand Screening : Bulky ligands (e.g., tris-o-furylphosphine) improve selectivity .
- Solvent Effects : Use toluene or dioxane for enhanced solubility of the bicyclic core.
- Temperature Control : Reactions at 80–100°C balance activation energy and side-product formation.
Monitor reaction progress via LC-MS and isolate products using preparative HPLC.
Data Contradictions and Resolution
- Thermodynamic Data Discrepancies : NIST-derived ΔfH°gas values may conflict with DFT predictions. Resolve by validating experimental measurements (e.g., bomb calorimetry) and adjusting computational models for substituent effects .
- Stereochemical Ambiguities : Conflicting regioselectivity reports in cross-coupling reactions can arise from varying catalyst systems. Systematic ligand studies (e.g., Pd(PPh₃)₄ vs. Pd(dba)₂) are advised .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
